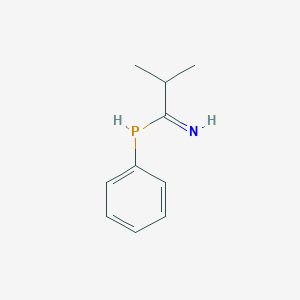
2-Methyl-1-(phenylphosphanyl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(phenylphosphanyl)propan-1-imine is an organic compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]
In this case, the primary amine is 2-Methyl-1-(phenylphosphanyl)propan-1-amine, and the carbonyl compound is an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(phenylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(phenylphosphanyl)propan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Methyl-1-phenylpropan-1-amine: A related amine compound with similar applications.
N,N-Dimethylethanamine: Another amine with comparable reactivity.
Uniqueness
2-Methyl-1-(phenylphosphanyl)propan-1-imine is unique due to the presence of the phenylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis and materials science.
Propiedades
Número CAS |
89996-89-4 |
|---|---|
Fórmula molecular |
C10H14NP |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
2-methyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C10H14NP/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
Clave InChI |
FWCXGSYTEUTBJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=N)PC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


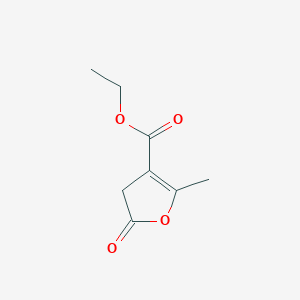
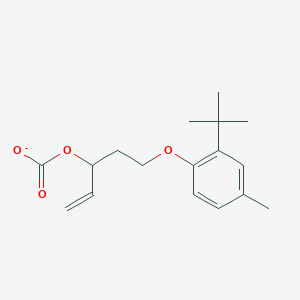
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
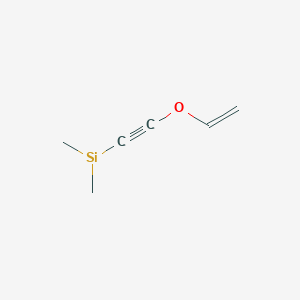
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
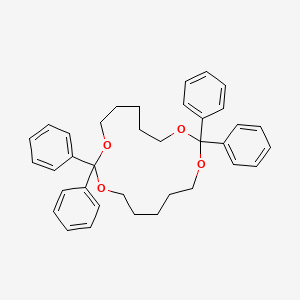
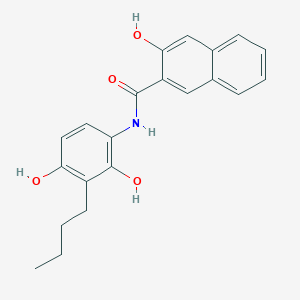
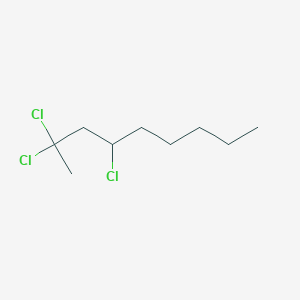
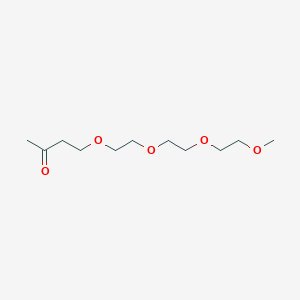
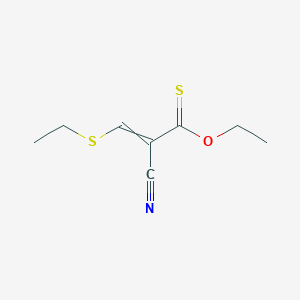
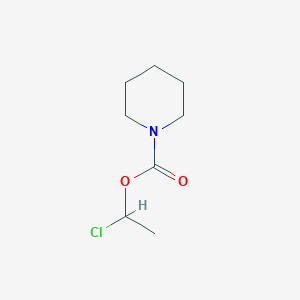
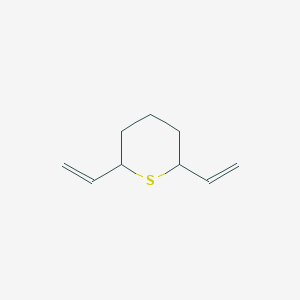
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
